molecular formula C7H9NO B1617203 4-(Methoxymethyl)pyridine CAS No. 70199-60-9

4-(Methoxymethyl)pyridine

Cat. No. B1617203
M. Wt: 123.15 g/mol
InChI Key: MBGSSZLPFNHEHX-UHFFFAOYSA-N
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Patent
US05422353

Procedure details

A solution of 4.8 g (0.039 mol) of 4-methoxymethyl-pyridine in 25 ml of acetonitrile is mixed with 6.6 g (0.047 mol) of methyl iodide and stirred for 5 hours at ambient temperature. Then the partially precipitated quaternary salt is precipitated by the addition of ethyl acetate. 9.1 g (88% of theory) of 4-methoxymethyl-1-methyl-pyridinium iodide are obtained, m.p. 105°-108° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1.[CH3:10][I:11]>C(#N)C>[I-:11].[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][N+:7]([CH3:10])=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
COCC1=CC=NC=C1
Name
Quantity
6.6 g
Type
reactant
Smiles
CI
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the partially precipitated quaternary salt is precipitated by the addition of ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[I-].COCC1=CC=[N+](C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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